4H-1,3-Dioxin

Computational chemistry Heterocycle stability Conformational analysis

4H-1,3-Dioxin (CAS 290-13-1) is the parent heterocycle of the 1,3-dioxin class, a six-membered ring bearing two oxygen atoms at the 1,3-positions and a single endocyclic double bond between C-4 and C-5. With a molecular formula of C₄H₆O₂ and a molecular weight of 86.09 g/mol, it is formally a dihydro-dioxin isomer distinct from both the saturated 1,3-dioxane and the fully unsaturated 1,4-dioxin.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 290-13-1
Cat. No. B12208365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Dioxin
CAS290-13-1
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1C=COCO1
InChIInChI=1S/C4H6O2/c1-2-5-4-6-3-1/h1-2H,3-4H2
InChIKeyUCZQXJKDCHCTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1,3-Dioxin (CAS 290-13-1): Core Physicochemical Identity and Structural Class Positioning


4H-1,3-Dioxin (CAS 290-13-1) is the parent heterocycle of the 1,3-dioxin class, a six-membered ring bearing two oxygen atoms at the 1,3-positions and a single endocyclic double bond between C-4 and C-5 [1]. With a molecular formula of C₄H₆O₂ and a molecular weight of 86.09 g/mol, it is formally a dihydro-dioxin isomer distinct from both the saturated 1,3-dioxane and the fully unsaturated 1,4-dioxin [2]. Its computed physicochemical properties—boiling point 131.7 ± 39.0 °C, density 1.1 ± 0.1 g/cm³, XLogP3-AA 0.3, and topological polar surface area 18.5 Ų—place it as a low-molecular-weight, moderately lipophilic heterocycle suitable as a synthetic building block [1].

Why 4H-1,3-Dioxin Cannot Be Replaced by 1,3-Dioxane, 1,4-Dioxin, or 1,3-Dioxin-4-one in Synthetic Workflows


Although 4H-1,3-dioxin shares the 1,3-dioxygen heterocyclic motif with several commercial analogs, its single endocyclic double bond confers a unique combination of vinylogous reactivity and thermal lability that is absent in the saturated 1,3-dioxane scaffold and fundamentally distinct from the carbonyl-activated 1,3-dioxin-4-one series [1]. The 1,3-dioxane ring is a robust acetal with no latent enone character; 1,4-dioxin exhibits different regiochemistry and conformational preferences; and 1,3-dioxin-4-ones are biased toward acylketene generation rather than the β-acyl vinyl anion / vinyl ketone equivalency that defines the 4H-1,3-dioxin nucleus [2]. These differences are not cosmetic—they dictate which reaction manifolds are accessible and whether a protecting-group strategy or a direct C–C bond-forming tactic is available. The quantitative evidence below demonstrates that 4H-1,3-dioxin occupies an irreplaceable niche at the intersection of thermodynamic stability among dihydrodioxin isomers, masked enone reactivity, and asymmetric synthetic accessibility [1].

4H-1,3-Dioxin (CAS 290-13-1): Quantitative Differentiation Evidence Versus Closest Analogs


Thermodynamic Stability Advantage of 4H-1,3-Dioxin Over All Other Dihydrodioxin Isomers

Among the four dihydrodioxin isomers, the half-chair conformer of 4H-1,3-dioxin is the most stable by a wide margin. Ab initio calculations at the MP2/6-31G*//6-31G* level show 4H-1,3-dioxin is 53.1 kcal/mol more stable than 3,4-dihydro-1,2-dioxin, 54.6 kcal/mol more stable than 3,6-dihydro-1,2-dioxin, and 3.4 kcal/mol more stable than 2,3-dihydro-1,4-dioxin [1]. The enhanced stability is attributed to hyperconjugative orbital interactions (nO(3)→σ*C(2)–O(1) anomeric effects) that are uniquely operative in the 1,3-dioxygen substitution pattern with a single C4=C5 double bond [2]. In practical terms, 1,2-dioxin isomers cannot be isolated due to peroxide-like instability, while 4H-1,3-dioxin is an isolable, storable liquid [3].

Computational chemistry Heterocycle stability Conformational analysis

Synthetic-Step Economy: 6-Bromomethyl-4H-1,3-dioxin Prepared in Fewer Steps Than Bromomethyl Vinyl Ketone Itself

6-Bromomethyl-4H-1,3-dioxin is synthesized in only three steps from allyl iodide via Prins cyclization to 4-iodomethyl-1,3-dioxane, KOH-mediated elimination to 4-methylene-1,3-dioxane, and bromination [1]. The overall sequence is accomplished in fewer steps than those required for the preparation of bromomethyl vinyl ketone itself, while providing a stable, multigram-accessible crystalline electrophile [1]. Alkylation of the Weiler dianion of β-ketoester 9 and enolates of ketones 12, 15, 18, and 21 all gave good yields of 6-alkyl-4H-1,3-dioxin products [2]. The dioxin ring tolerates subsequent enolate formation, Stork-Danheiser conditions, and acidic/nucleophilic environments, then undergoes quantitative retrocycloaddition (toluene, sealed tube, 180 °C, 15 min or reflux, 12 h) to unveil the enone [2].

Synthetic methodology Vinyl ketone equivalents Step-economy

Enantioselective Access: 5-Methyl-4H-1,3-dioxins Achieve Up to 95.1% ee via Asymmetric Isomerization

Chiral 5-methyl-4H-1,3-dioxins are accessible with high enantiomeric excess through catalytic asymmetric double-bond isomerization of prochiral 5-methylene-1,3-dioxanes. Using a NiBr2(DIOP)/LiBEt3H catalyst system, 2-tert-butyl-5-methylene-1,3-dioxane is isomerized to the corresponding 4H-1,3-dioxin in 86% yield and 92% ee [1]. With a [NiI2MeDuPHOS] catalyst, (–)-2-tert-butyl-5-methyl-4H-1,3-dioxin is obtained in 95.1% ee, and (–)-2-isopropyl-5-methyl-4H-1,3-dioxin in 92.7% ee . The saturated analog 1,3-dioxane cannot undergo this isomerization because it lacks the endocyclic double bond; 1,3-dioxin-4-ones cannot access this chirality transfer pathway because the carbonyl alters the double-bond geometry. The resulting chiral dioxins serve as precursors to enantioenriched 1,3-dioxolane-4-carbaldehydes and oxazolidine-4-carbaldehydes with retention of configuration [2].

Asymmetric catalysis Chiral building blocks Double-bond isomerization

Masked Enone Reactivity: Quantitative Retrocycloaddition Unveils Latent α,β-Unsaturated Carbonyl Functionality

4H-1,3-Dioxin derivatives function as thermally labile masked enones. Upon heating in refluxing toluene or in a sealed tube at 180 °C, 6-alkyl-4H-1,3-dioxins undergo retrocycloaddition with loss of formaldehyde to quantitatively generate the corresponding enones [1]. This unmasking proceeds with complete stereoselectivity in the case of 5-acyl-4-alkyl-4H-1,3-dioxins, affording (Z)-2-acyl-2-enals . The saturated analog 1,3-dioxane cannot undergo this reaction because it lacks the requisite endocyclic double bond. 1,3-Dioxin-4-ones undergo a different thermal fragmentation—cycloreversion to acylketenes—which leads to ketene trapping products rather than enones [2]. The retrocycloaddition strategy has been validated in total syntheses: the CP compound carbon framework (bicyclo[4.3.1]decan-3,10-diones via 7-endo conjugate addition, 0.2 equiv Cs2CO3, CH3CN, rt, 1–2 h), the benzazocine core of FR-900482, (2S,4R)-4-hydroxypipecolic acid, and the cytotoxin (±)-euplotin A [1].

Retrocycloaddition Masked functionality Enone generation

β-Acyl Vinyl Anion equivalency: C-6 Metalation/Alkylation of 4H-1,3-Dioxin Establishes Umpolung Reactivity Absent in Saturated Analogs

Treatment of 4H-1,3-dioxin with sec-butyllithium in THF at −78 °C effects clean deprotonation at the vinylic C-6 position, generating a β-acyl vinyl anion equivalent that reacts with alkyl halides, aldehydes, and ketones to give 6-substituted-4H-1,3-dioxins [1]. This umpolung reactivity is mechanistically impossible for 1,3-dioxane (no acidic vinylic C–H), for 1,4-dioxin (different deprotonation regiochemistry), and for 1,3-dioxin-4-ones (carbonyl-directs toward enolate formation at a different site) [2]. The metalation is the cornerstone of the 4H-1,3-dioxin scaffold's utility as a β-acylvinyl cation equivalent after retrocycloaddition, enabling a sequential anion-then-cation synthetic logic [1][3].

Umpolung reactivity Vinyl anion equivalent C-C bond formation

Evidence-Backed Application Scenarios for 4H-1,3-Dioxin (CAS 290-13-1) in Research and Industrial Synthesis


Total Synthesis of Natural Products Containing the 5-Acyl-3,4-dihydro-2H-pyran Subunit

The 4H-1,3-dioxin scaffold enables a two-step alkylation/retrocycloaddition sequence that delivers (Z)-2-acyl-2-enals with complete stereoselectivity. These intermediates are direct precursors to the 5-acyl-3,4-dihydro-2H-pyran substructure common to immunosuppressant loganetin, cytotoxin euplotin A, and members of the xenicin family . The quantitative nature of the retrocycloaddition (180 °C, 15 min, sealed tube) and the tolerance of the dioxin ring for diverse alkylation conditions make this route far more concise than alternatives requiring separate enone protection/deprotection steps [1].

Asymmetric Synthesis of Quaternary Stereocenters in Chiral 1,3-Dioxolane and Oxazolidine Building Blocks

Enantiomerically enriched 5-methyl-4H-1,3-dioxins (up to 95.1% ee) obtained via Ni- or Ru-catalyzed asymmetric double-bond isomerization undergo m-CPBA oxidation/acid-catalyzed rearrangement to chiral 4-methyl-1,3-dioxolane-4-carbaldehydes, or metal-catalyzed aziridination to oxazolidine-4-carbaldehydes, both with retention of configuration [1]. These transformations have been demonstrated on multigram scale and provide access to both (R)- and (S)-enantiomers, making 4H-1,3-dioxin an entry point to versatile chiral pool intermediates that 1,3-dioxane or 1,3-dioxin-4-one scaffolds cannot replicate .

Carbocycle and Heterocycle Construction via Sequential Nucleophile–Electrophile Annulation

6-Bromomethyl-4H-1,3-dioxin enables a strategy in which a nucleophile first displaces the allylic bromide, then—after retrocycloaddition—the unveiled enone undergoes conjugate addition with a second nucleophile (inter- or intramolecularly). This has been applied to construct bicyclo[4.3.1]decan-3,10-diones (CP compound carbon framework), benzazocines related to FR-900482, and piperidin-4-ones convertible to (2S,4R)-4-hydroxypipecolic acid . Critically, the dioxin ring survives enolate formations, Stork-Danheiser transpositions, and Heck reaction conditions, demonstrating a functional-group tolerance superior to that of the parent bromomethyl vinyl ketone [1].

Gold-Catalyzed [4π+2π] Cycloaddition for Diversified 4H-1,3-Dioxine Derivative Libraries

A complementary entry to substituted 4H-1,3-dioxines is the gold-catalyzed formal [4π+2π] cycloaddition of tert-butyl propiolates with aldehydes and ketones, which proceeds efficiently over a wide substrate scope . This method provides access to 4H-1,3-dioxine derivatives that are not readily available via the alkylation/isomerization routes, expanding the accessible chemical space for screening collections or structure–activity relationship studies . The combination of this catalytic cycloaddition with subsequent retrocycloaddition creates a two-step, modular assembly of complex enone-containing structures.

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